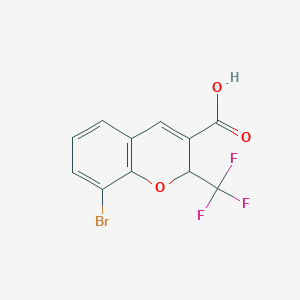
3-Propyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHFNO
IUPAC Name: this compound
This compound belongs to the indole family, characterized by its fused benzene and pyrrole rings. The trifluoromethoxy group (OCF3) adds both steric bulk and electron-withdrawing properties, influencing its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes::
Radical Approach:
- Information on industrial-scale production methods for this specific compound is limited. research and development in this area may yield more efficient processes in the future.
Analyse Chemischer Reaktionen
3-Propyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole can undergo various reactions:
Oxidation: It can be oxidized to form various functional groups.
Reduction: Reduction reactions can modify the indole ring system.
Substitution: The trifluoromethoxy group can be substituted with other functional groups.
C–C Bond Formation: Alkenylations, alkynylations, and arylations are possible.
Common reagents and conditions depend on the specific transformation. Major products include derivatives of the indole core.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure and potential biological activity.
Agrochemicals: The trifluoromethoxy group enhances herbicidal or pesticidal properties.
Materials Science: Its stability and reactivity make it useful for functional materials.
Wirkmechanismus
- The exact mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other indole derivatives, such as 1-bromo-3-propyl-5-(trifluoromethoxy)benzene, share structural features.
Uniqueness: The combination of the propyl group, trifluoromethoxy moiety, and indole framework sets it apart.
Eigenschaften
Molekularformel |
C12H14F3NO |
|---|---|
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
3-propyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H14F3NO/c1-2-3-8-7-16-11-5-4-9(6-10(8)11)17-12(13,14)15/h4-6,8,16H,2-3,7H2,1H3 |
InChI-Schlüssel |
IUPHCZSVRYNZTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CNC2=C1C=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-1-ethyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13220539.png)

![Ethyl[1-(4-methylphenyl)propyl]amine](/img/structure/B13220556.png)

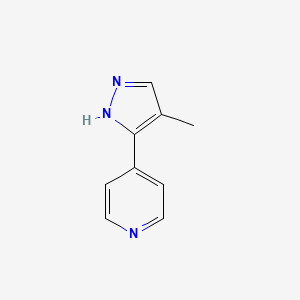
![7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13220571.png)
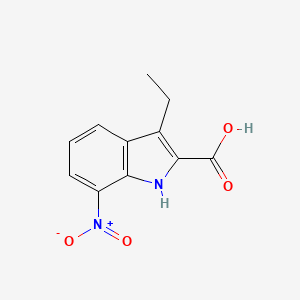
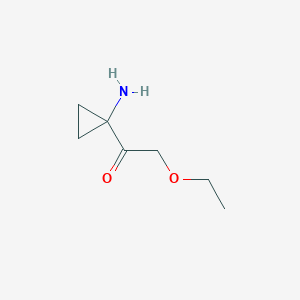
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13220595.png)

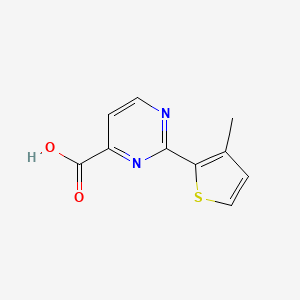
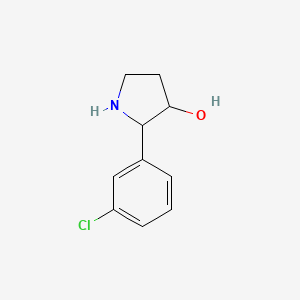
![1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13220632.png)
